4,5-Dihydro-3H-spiro[1,4-benzoxazepine-2,4'-oxane]
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Overview
Description
2’,3’,4,5,5’,6’-Hexahydro-3H-spiro[benzo[f][1,4]oxazepine-2,4’-pyran] is a complex heterocyclic compound that features a spiro connection between a benzo[f][1,4]oxazepine and a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’,4,5,5’,6’-Hexahydro-3H-spiro[benzo[f][1,4]oxazepine-2,4’-pyran] typically involves multi-step organic reactions. One common method involves the reaction of {[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amine with diethyl oxalate, followed by cyclization with phosphorus oxychloride under Bischler–Napieralski reaction conditions . This process results in the formation of a spiro compound with various substituents in the heterocyclic ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multi-step reactions with optimization for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2’,3’,4,5,5’,6’-Hexahydro-3H-spiro[benzo[f][1,4]oxazepine-2,4’-pyran] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 2’,3’,4,5,5’,6’-Hexahydro-3H-spiro[benzo[f][1,4]oxazepine-2,4’-pyran] is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethoxy-2’,3’,5’,6’-tetrahydro-3H-spiro[isoquinoline-4,4’-pyran]-1-carboxylate
- Pyrrolopyrazine derivatives
- (2S,4R)-4,6’,6’-Trimethyl-4,5,6’,7’,8’,9’-hexahydro-1’H,3H-spiro[furan-2,3’-naphtho[1,2-c]furan]-1’-one
Uniqueness
2’,3’,4,5,5’,6’-Hexahydro-3H-spiro[benzo[f][1,4]oxazepine-2,4’-pyran] is unique due to its spiro connection between the benzo[f][1,4]oxazepine and pyran rings, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
IUPAC Name |
spiro[4,5-dihydro-3H-1,4-benzoxazepine-2,4'-oxane] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-2-4-12-11(3-1)9-14-10-13(16-12)5-7-15-8-6-13/h1-4,14H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJJLQINJPGIPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CNCC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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